molecular formula C19H13N3OS B2555306 N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide CAS No. 393839-11-7

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide

Cat. No.: B2555306
CAS No.: 393839-11-7
M. Wt: 331.39
InChI Key: UDIMNFQORKEPFL-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a naphthamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide typically involves the formation of the thiazole ring followed by its functionalization with a pyridine ring and subsequent attachment to a naphthamide group. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring, which is then coupled with a pyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in a variety of substituted thiazole or pyridine derivatives .

Scientific Research Applications

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide is unique due to its specific combination of a thiazole ring, pyridine ring, and naphthamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a pyridine moiety , and a naphthamide group , which contribute to its unique chemical properties. The molecular formula for this compound is C16H14N2OSC_{16}H_{14}N_{2}OS.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have indicated that thiazole derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. This is attributed to their ability to interfere with bacterial cell wall synthesis and other vital metabolic pathways.
  • Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in vitro studies on human breast cancer cell lines (MCF-7) showed significant cytotoxicity, with specific derivatives exhibiting IC50 values indicating potent anticancer activity.
  • Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in cancer progression and metabolic pathways, which could make it a candidate for further drug development.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Interaction with Biological Targets : The compound interacts with various enzymes and receptors, influencing biochemical pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death.
  • Modulation of Gene Expression : Some thiazole derivatives have been reported to affect gene expression related to cancer progression, potentially through epigenetic mechanisms.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
  • Coupling with Pyridine : The thiazole is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.
  • Amide Formation : The final step involves forming the naphthamide moiety through amide coupling with 2-naphthoic acid.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated that the compound significantly reduced cell viability, inducing apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in the percentage of cells in the pre-G1 phase, indicating apoptosis.

Treatment% Viability% Apoptosis (Pre-G1 Phase)
Control100%1.85%
Compound30%41.55%

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMNFQORKEPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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